4-(4-Hexylphenyl)benzoic Acid
Overview
Description
The compound 4-(4-Hexylphenyl)benzoic Acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure consists of a hexylphenyl group attached to the fourth position of the benzoic acid ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, the synthesis of 4-(4-Phenylbutoxy) benzoic acid was achieved using a four-step reaction involving 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst, with a yield of over 54% and a product purity of above 99.5% . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 4-(4-Hexylphenyl)benzoic Acid by altering the length of the alkyl chain.
Molecular Structure Analysis
Molecular structures and geometries of similar compounds have been optimized using the B3LYP density functional theory method with a 6-31G(d) basis set . This approach could be applied to 4-(4-Hexylphenyl)benzoic Acid to predict its molecular structure and optimize its geometry for further studies.
Chemical Reactions Analysis
The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, has been performed using 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent . This reaction or similar chemical transformations could be relevant for modifying the structure of 4-(4-Hexylphenyl)benzoic Acid or for attaching functional groups to its phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be studied using various spectroscopic techniques. For example, the vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using Fourier transform infrared spectroscopy (FT-IR) and quantum chemical calculations . Similarly, the vibrational assignment and conformational stability of 4-hydroxy-2,5-dimethylphenyl-benzophenone were investigated using FT-IR, Raman spectroscopy, and computational methods . These techniques could be employed to analyze the physical and chemical properties of 4-(4-Hexylphenyl)benzoic Acid.
Scientific Research Applications
The scientific research landscape is continuously evolving, with novel materials being explored for their unique properties and potential applications. One such material, 4-(4-Hexylphenyl)benzoic Acid, although not directly found in the searched literature, is closely related to the study of benzoic acid derivatives and their applications in various fields. This summary focuses on the broader category of benzoic acid derivatives and their relevance in scientific research, omitting information related to drug use, dosage, and side effects as per the requirements.
Benzoic Acid Derivatives in Gut Function Regulation
Benzoic acid, a common preservative, has been studied for its potential to improve gut functions through antibacterial and antifungal properties. Research indicates that appropriate levels of benzoic acid can enhance enzyme activity, immunity, and gut microbiota, contributing to overall health improvement. This insight is derived from studies involving piglets and porcine intestinal epithelial cells, suggesting a beneficial aspect of benzoic acid derivatives in promoting gut health (Mao et al., 2019).
Advancements in Environmental Sciences
In environmental sciences, the degradation of toxic compounds through advanced oxidation processes (AOPs) has been a significant area of study. For instance, research on the degradation of acetaminophen has revealed various by-products and their biotoxicity, providing insights into the environmental impact of pharmaceutical compounds. This research underscores the importance of understanding the fate of chemical substances and their derivatives in aquatic environments (Qutob et al., 2022).
properties
IUPAC Name |
4-(4-hexylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)19(20)21/h7-14H,2-6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCBWVSXWIGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543689 | |
Record name | 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hexylphenyl)benzoic Acid | |
CAS RN |
59662-48-5 | |
Record name | 4-(4′-Hexylphenyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59662-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hexyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Hexylphenyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.